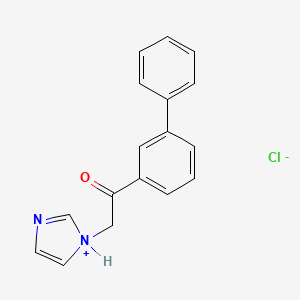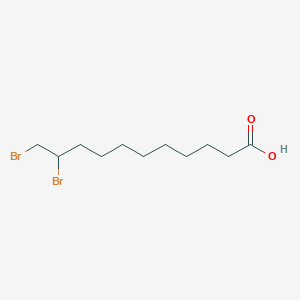
10,11-Dibromoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dibromoundecanoic acid is a brominated fatty acid with the molecular formula C11H20Br2O2. It is a derivative of undecanoic acid, where two bromine atoms are attached to the 10th and 11th carbon atoms in the chain.
Preparation Methods
10,11-Dibromoundecanoic acid can be synthesized through the bromination of undecylenic acid. The process involves dissolving undecylenic acid in dry carbon tetrachloride (CCl4) and cooling the mixture to 0°C. Bromine is then added dropwise to the reaction vessel, and the mixture is allowed to stir at room temperature for two hours. The carbon tetrachloride is removed under reduced pressure, and the contents are poured into a petri dish. Upon standing for 1-2 days, the dibromo acid crystallizes completely . Industrial production methods may involve similar bromination reactions but on a larger scale with optimized conditions for higher yields.
Chemical Reactions Analysis
10,11-Dibromoundecanoic acid undergoes various types of chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Dehalogenation: It can undergo dehalogenation to remove the bromine atoms, resulting in the formation of undecanoic acid.
Scientific Research Applications
10,11-Dibromoundecanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including diol monomers and betaines
Biology: It has been studied for its antimicrobial and anti-biofilm activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymerizable monomers.
Mechanism of Action
The mechanism of action of 10,11-dibromoundecanoic acid and its derivatives involves several molecular targets and pathways. For instance, undecanoic acid, a related compound, exerts its antifungal effects by triggering oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall of fungal cells . Similar mechanisms may be involved for this compound and its derivatives.
Comparison with Similar Compounds
10,11-Dibromoundecanoic acid can be compared with other brominated fatty acids, such as:
9,10-Dibromostearic acid: Another brominated fatty acid with bromine atoms at the 9th and 10th positions.
9,10,12,13-Tetrabromostearic acid: A fatty acid with four bromine atoms at the 9th, 10th, 12th, and 13th positions.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated fatty acids.
Properties
CAS No. |
6308-96-9 |
|---|---|
Molecular Formula |
C11H20Br2O2 |
Molecular Weight |
344.08 g/mol |
IUPAC Name |
10,11-dibromoundecanoic acid |
InChI |
InChI=1S/C11H20Br2O2/c12-9-10(13)7-5-3-1-2-4-6-8-11(14)15/h10H,1-9H2,(H,14,15) |
InChI Key |
XRHFMODAJQYCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


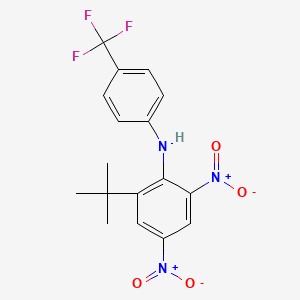
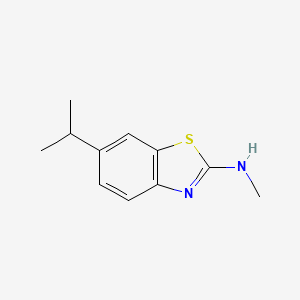
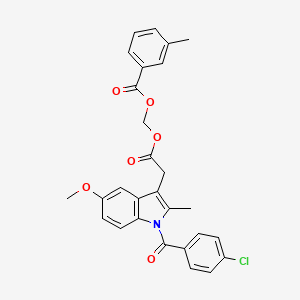
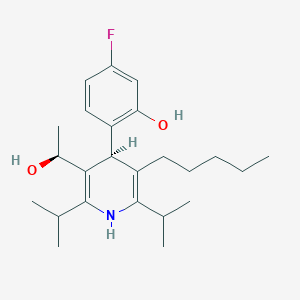


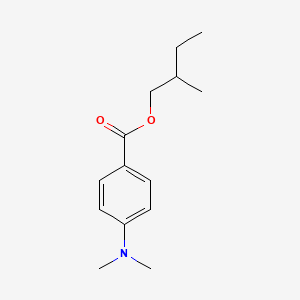
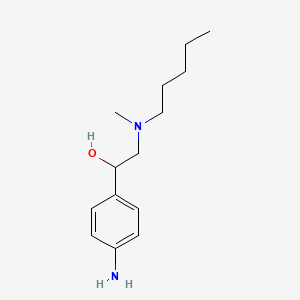

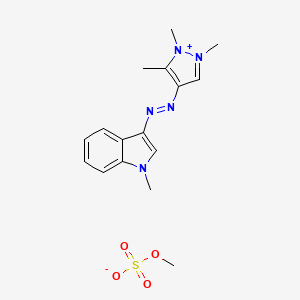
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)

